5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxy-dimethylphenyl group, a sulfamoylphenyl group, and a pyrazole carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. The hydroxy-dimethylphenyl and sulfamoylphenyl groups are then introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the dimethyl and sulfamoyl groups, resulting in different chemical properties and biological activities.
N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Contains a methylphenyl group instead of the hydroxy-dimethylphenyl group, leading to variations in reactivity and applications.
5-(4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide:
Uniqueness
The uniqueness of 5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,5-dimethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-16-13-21(24(30)14-17(16)2)22-15-23(28-27-22)25(31)26-18-9-11-20(12-10-18)34(32,33)29(3)19-7-5-4-6-8-19/h4-15,30H,1-3H3,(H,26,31)(H,27,28) |
InChI Key |
QXSNISBBRWMNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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